molecular formula C10H14F3NO2 B6208395 tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate CAS No. 2703780-46-3

tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate

Cat. No. B6208395
CAS RN: 2703780-46-3
M. Wt: 237.2
InChI Key:
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Description

Tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate, also known as 3-trifluoromethyl-4-butynylcarbamate, is an organic compound that has been extensively studied for its various properties and applications. It is a colorless liquid that is soluble in water and has a low melting point. This compound has been used in a variety of scientific research applications, including in organic synthesis, as a catalyst and as a reagent in organic chemistry. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate has been extensively studied for its various properties and applications. It has been used as a catalyst in organic synthesis, as a reagent in organic chemistry, and as a starting material for the synthesis of various compounds. It has also been used in biochemical and physiological studies, as well as in laboratory experiments. In particular, it has been used in studies of the structure and function of proteins and other macromolecules. It has also been used to study the effects of various drugs on the body.

Mechanism of Action

Tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate is a highly reactive compound and can be used to modify proteins and other macromolecules. It can act as a nucleophile and can react with the amino acid residues of proteins and other macromolecules. This reaction can lead to the formation of covalent bonds between the tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate and the protein or macromolecule. This covalent bond can alter the structure and/or function of the protein or macromolecule.
Biochemical and Physiological Effects
Tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate has been used in various biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the structure and function of proteins and other macromolecules. In particular, it has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of various hormones on the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a highly reactive compound and can be used to modify proteins and other macromolecules. Another advantage is that it is soluble in water and has a low melting point, which makes it easy to work with. However, it is also toxic and should be handled with caution. In addition, it is a volatile compound and can easily evaporate, so it should be stored and handled carefully.

Future Directions

The future directions for research involving tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate are numerous. One possible future direction is to continue to study the effects of various drugs on the body, as well as to study the structure and function of proteins and other macromolecules. Another possible future direction is to use this compound as a catalyst in organic synthesis, as a reagent in organic chemistry, and as a starting material for the synthesis of various compounds. Additionally, this compound could be used in the development of new drugs, as well as in the study of the effects of various hormones on the body. Finally, this compound could be used in the study of the effects of various environmental pollutants on the body.

Synthesis Methods

Tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate can be synthesized by a variety of methods. The most common method is the reaction between tert-butyl alcohol and 1,1,1-trifluoropent-4-yn-2-yl bromide in an aqueous solution of sodium hydroxide. This reaction is carried out at room temperature and yields the desired product in high yields. Other methods of synthesis include the reaction of tert-butyl alcohol with 1,1,1-trifluoropent-4-yn-2-yl chloride or the reaction of tert-butyl alcohol with 1,1,1-trifluoropent-4-yn-2-yl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate involves the reaction of tert-butyl N-(4-bromobut-1-yn-1-yl)carbamate with 1,1,1-trifluoro-4-pentyn-3-one in the presence of a base.", "Starting Materials": [ "tert-butyl N-(4-bromobut-1-yn-1-yl)carbamate", "1,1,1-trifluoro-4-pentyn-3-one", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl N-(4-bromobut-1-yn-1-yl)carbamate and 1,1,1-trifluoro-4-pentyn-3-one to a reaction flask", "Add base to the reaction flask and stir the mixture at room temperature for several hours", "Quench the reaction with water and extract the product with an organic solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2703780-46-3

Product Name

tert-butyl N-(1,1,1-trifluoropent-4-yn-2-yl)carbamate

Molecular Formula

C10H14F3NO2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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